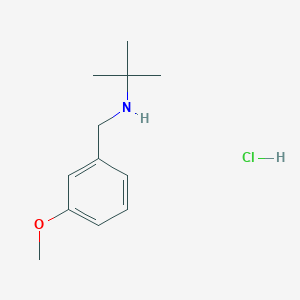![molecular formula C7H8Cl3N3 B2650413 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride CAS No. 154578-21-9](/img/structure/B2650413.png)
2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl3N3. It is a derivative of imidazo[1,2-b]pyridazine, a bicyclic heterocycle known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride typically involves the chloromethylation of imidazo[1,2-b]pyridazine. One common method includes the reaction of imidazo[1,2-b]pyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazo[1,2-b]pyridazine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.
Major Products Formed:
Substituted Imidazo[1,2-b]pyridazines: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Cyclized Heterocycles: Produced via cyclization reactions.
科学的研究の応用
2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of imidazo[1,2-b]pyridazine derivatives.
Pharmacology: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Material Science: The unique structural properties of this compound make it useful in the design of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. For example, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound may also interact with other proteins involved in inflammatory and immune responses .
類似化合物との比較
Imidazo[1,2-a]pyridine: Another bicyclic heterocycle with similar biological activities.
Imidazo[1,2-c]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with different substituents on the imidazo[1,2-b]pyridazine core.
Uniqueness: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities.
特性
IUPAC Name |
2-(chloromethyl)imidazo[1,2-b]pyridazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-4-6-5-11-7(10-6)2-1-3-9-11;;/h1-3,5H,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMQGPNQXNTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CCl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
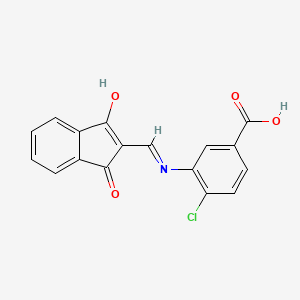
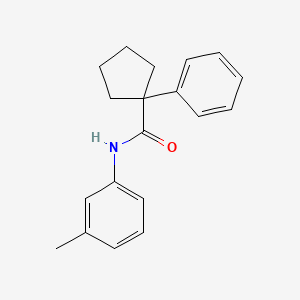
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
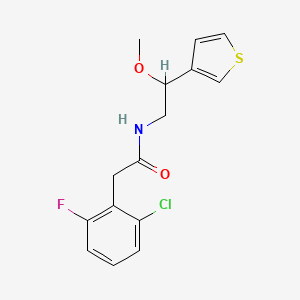
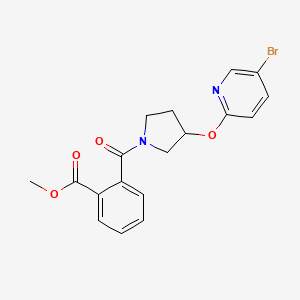
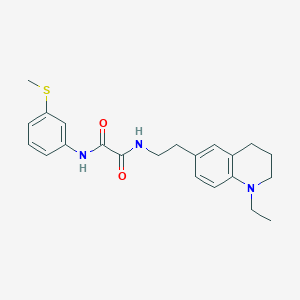
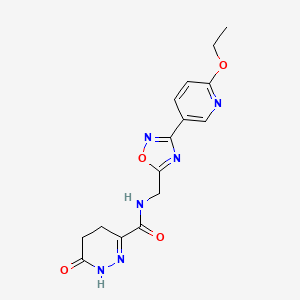
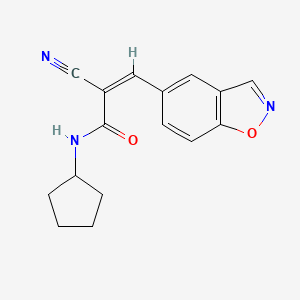
![6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2650350.png)
